molecular formula C38H38O4 B131598 (1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene CAS No. 477528-49-7

(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene

Cat. No.: B131598
CAS No.: 477528-49-7
M. Wt: 558.7 g/mol
InChI Key: ZDEFCJAFGMGAGW-YAYIQTBWSA-N
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Description

(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two diphenylacetoxy groups attached to a menthene backbone. The stereochemistry of the compound, indicated by the (1R,4R) configuration, plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of menthene with diphenylacetic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene is unique due to its specific functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

[(1R,4R)-4-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-2-en-1-yl] 2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38O4/c1-37(2,41-35(39)33(28-16-8-4-9-17-28)29-18-10-5-11-19-29)32-24-26-38(3,27-25-32)42-36(40)34(30-20-12-6-13-21-30)31-22-14-7-15-23-31/h4-24,26,32-34H,25,27H2,1-3H3/t32-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEFCJAFGMGAGW-YAYIQTBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C=C1)C(C)(C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@H](C=C1)C(C)(C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436507
Record name [(1R,4R)-4-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-2-en-1-yl] 2,2-diphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477528-49-7
Record name [(1R,4R)-4-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-2-en-1-yl] 2,2-diphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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